
(Methanetellurinyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methanetellurinyl)methane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a methane molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Methanetellurinyl)methane typically involves the reaction of tellurium tetrachloride with a suitable methane derivative under controlled conditions. One common method is the reaction of tellurium tetrachloride with methyl lithium, which results in the formation of this compound along with lithium chloride as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process generally includes steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Methanetellurinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The tellurium atom in this compound can be substituted with other atoms or groups, leading to the formation of new organotellurium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
Wissenschaftliche Forschungsanwendungen
(Methanetellurinyl)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: this compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (Methanetellurinyl)methane involves its interaction with molecular targets through the tellurium atom. The compound can form bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the tellurium atom plays a crucial role in mediating these interactions.
Vergleich Mit ähnlichen Verbindungen
Dimethyltelluride: Another organotellurium compound with two methyl groups bonded to tellurium.
Tellurium Tetrachloride: A precursor used in the synthesis of various organotellurium compounds.
Tellurium Dioxide: An oxidation product of (Methanetellurinyl)methane.
Uniqueness: this compound is unique due to its specific structure and reactivity. Unlike dimethyltelluride, which has two methyl groups, this compound has only one, leading to different chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
114439-85-9 |
|---|---|
Molekularformel |
C2H6OTe |
Molekulargewicht |
173.7 g/mol |
IUPAC-Name |
methyltellurinylmethane |
InChI |
InChI=1S/C2H6OTe/c1-4(2)3/h1-2H3 |
InChI-Schlüssel |
LYLSNRNGMCYFSX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Te](=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)
![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)
![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
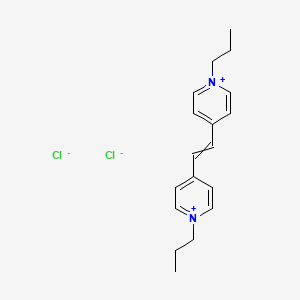
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
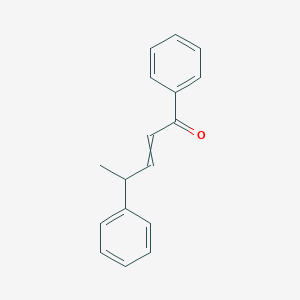
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
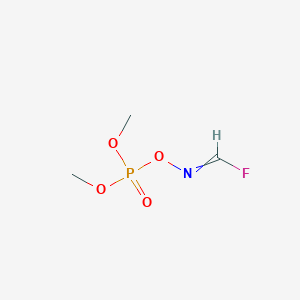
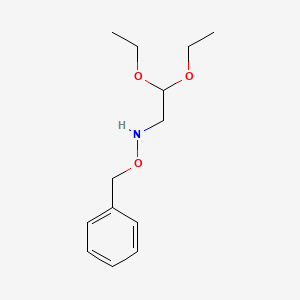

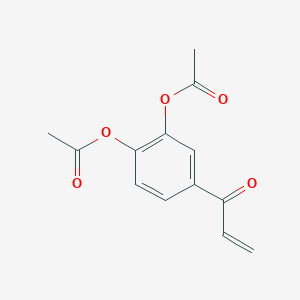
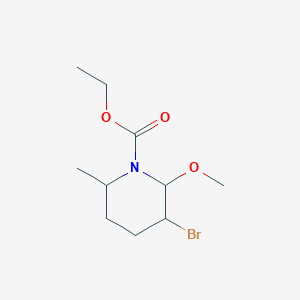
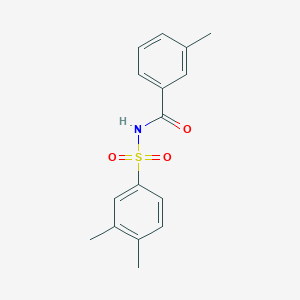
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
